![molecular formula C28H21NO3 B5229520 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has been found to have potential applications in the development of new drugs.
作用機序
The mechanism of action of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid involves the inhibition of protein-protein interactions. The compound binds to the hydrophobic pocket on the surface of the target protein, preventing its interaction with its binding partner. This inhibition disrupts the normal function of the protein and can lead to a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid are still being studied. However, it has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway. The compound has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid in lab experiments is its potency as a protein-protein interaction inhibitor. This makes it a valuable tool for studying the function of specific proteins and their interactions with other proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the study of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid. One area of research could be the development of new drugs based on the compound's ability to inhibit protein-protein interactions. Another area of research could be the study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the compound's low solubility in aqueous solutions could be addressed through the development of new formulations or delivery methods. Overall, the study of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid has the potential to lead to new discoveries and advancements in the field of scientific research.
合成法
The synthesis of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid involves the reaction of 9H-fluorene-4-carboxylic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid.
科学的研究の応用
The potential applications of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid in scientific research are vast. It has been found to be a potent inhibitor of protein-protein interactions, which makes it a promising candidate for the development of new drugs. The compound has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, which is overexpressed in many cancers. This inhibition leads to the activation of the p53 pathway, which induces apoptosis and cell cycle arrest in cancer cells.
特性
IUPAC Name |
9-[(2,2-diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c30-27(24(18-10-3-1-4-11-18)19-12-5-2-6-13-19)29-26-21-15-8-7-14-20(21)25-22(26)16-9-17-23(25)28(31)32/h1-17,24,26H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADELLQVNCCNUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3C4=C(C5=CC=CC=C35)C(=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
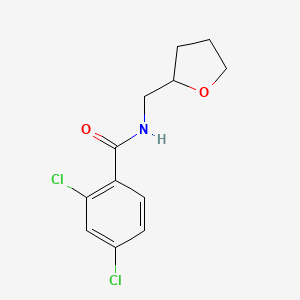
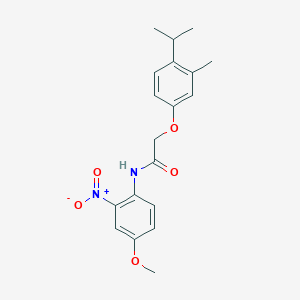
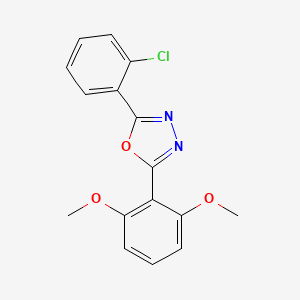
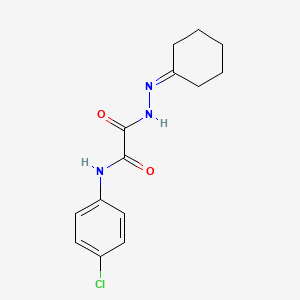
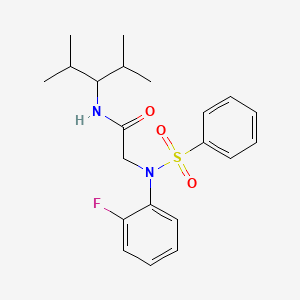
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)
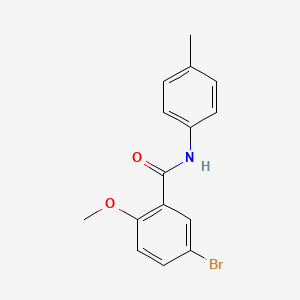
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)


![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)